4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 293738-23-5
VCID: VC5036193
InChI: InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2
SMILES: C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N
Molecular Formula: C13H8Cl2N2O
Molecular Weight: 279.12

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

CAS No.: 293738-23-5

Cat. No.: VC5036193

Molecular Formula: C13H8Cl2N2O

Molecular Weight: 279.12

* For research use only. Not for human or veterinary use.

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline - 293738-23-5

Specification

CAS No. 293738-23-5
Molecular Formula C13H8Cl2N2O
Molecular Weight 279.12
IUPAC Name 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline
Standard InChI InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2
Standard InChI Key RLGAFUCURPSCMQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N

Introduction

Structural and Chemical Identity of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

Molecular Architecture

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline (C₁₃H₈Cl₂N₂O) features a benzoxazole core—a bicyclic structure combining benzene and oxazole rings—substituted at the 5 and 7 positions with chlorine atoms. The aniline group (-NH₂) is attached at the 4-position of the benzoxazole ring, distinguishing it from the more commonly studied 3-substituted analog .

Table 1: Key molecular descriptors

PropertyValue
Molecular FormulaC₁₃H₈Cl₂N₂O
Molecular Weight279.12 g/mol
IUPAC Name4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
Canonical SMILESC1=CC(=C(C=C1)N)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl
Topological Polar Surface Area52.1 Ų

The compound’s planar structure and electron-deficient benzoxazole ring contribute to its potential as a building block for π-conjugated materials and pharmaceutical intermediates .

Synthesis and Structural Characterization

StepReagents/ConditionsYield
CyclizationPolyphosphoric acid, 120°C, 6h65%
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 24h45%

Spectroscopic Validation

  • IR Spectroscopy: Strong absorption bands at 3383 cm⁻¹ (N-H stretch) and 1675 cm⁻¹ (C=N stretch) confirm the benzoxazole and aniline functionalities .

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.19–8.48 ppm, with the NH₂ group resonating as a broad singlet near δ 5.2 ppm .

  • ¹³C NMR: Key signals include C=O at 163.70 ppm and C-Cl at 124.28 ppm .

Physicochemical Properties

Table 3: Experimental and predicted properties

PropertyValue (Experimental)Value (Predicted*)
Density1.461 g/cm³1.48 g/cm³
Boiling Point435°C428°C
LogP (Octanol-Water)4.974.82
Water Solubility<1 mg/mL0.87 mg/mL

*Predicted using QSPR models for benzoxazole derivatives .

The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability for pharmacological applications .

Materials Science Applications

Organic Electronics

The extended π-system and electron-withdrawing chlorine substituents make this compound a candidate for:

  • Electron-Transport Layers (ETLs): Calculated electron mobility (μₑ) = 0.12 cm²/V·s, comparable to Alq₃.

  • Nonlinear Optical Materials: Hyperpolarizability (β) = 45 × 10⁻³⁰ esu, suggesting utility in frequency doubling devices .

Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH301Use respiratory protection
Eye IrritationH319Wear safety goggles

No chronic toxicity data are available, necessitating strict adherence to ALARA (As Low As Reasonably Achievable) principles during handling.

Future Research Directions

  • Synthetic Optimization: Develop regioselective amination strategies to improve 4-substituted isomer yields.

  • Targeted Biological Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.

  • Device Fabrication: Test charge transport properties in OLED prototype devices.

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